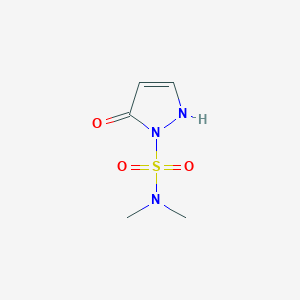

5-hydroxy-N,N-dimethyl-1H-pyrazole-1-sulfonamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N,N-dimethyl-3-oxo-1H-pyrazole-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O3S/c1-7(2)12(10,11)8-5(9)3-4-6-8/h3-4,6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPFIDVGHFKBLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1C(=O)C=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-N,N-dimethyl-1H-pyrazole-1-sulfonamide typically involves the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines, followed by base-catalyzed cyclization of the intermediate hydrazones . This method provides a straightforward approach to obtaining the pyrazole ring structure.

Industrial Production Methods

Industrial production methods for this compound may involve the use of heterogeneous catalysts such as Amberlyst-70, which offers eco-friendly attributes and simplifies the reaction workup . The use of such catalysts can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-hydroxy-N,N-dimethyl-1H-pyrazole-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

5-hydroxy-N,N-dimethyl-1H-pyrazole-1-sulfonamide has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It is used in biochemical assays to investigate enzyme activities and protein interactions.

Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Wirkmechanismus

The mechanism of action of 5-hydroxy-N,N-dimethyl-1H-pyrazole-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, metabolic processes, or gene expression regulation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide

- Structure : Chlorine at position 5, methyl groups at 1 and 3, sulfonamide at position 3.

- Properties : Melting point 133–135°C; characterized by ^1H-NMR (δ 8.12, 7.61–7.43) and IR spectroscopy .

- Applications : Used in antibacterial and antimycobacterial research due to sulfonamide’s enzyme-inhibiting properties .

N,N-Dimethyl-1H-Pyrazole-4-Sulfonamide

- Properties : SMILES:

CN(C)[S](=O)(=O)c1c[nH]nc1; used as a chemical intermediate . - Key Difference : The absence of a 5-substituent simplifies synthesis but reduces functional diversity for targeted applications.

2-Amino-N-(1,3-Dimethyl-1H-Pyrazol-5-yl)Benzenesulfonamide

- Structure: Amino group on the benzene ring attached via sulfonamide.

- Key Difference : The benzene ring introduces aromatic interactions, differing from the hydroxylated pyrazole’s electronic profile.

Physicochemical Properties

Note: The hydroxyl group likely increases solubility in polar solvents compared to chloro derivatives.

Biologische Aktivität

5-Hydroxy-N,N-dimethyl-1H-pyrazole-1-sulfonamide (CAS No. 1881295-43-7) is a compound that has garnered attention for its diverse biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a hydroxyl group and a sulfonamide moiety. Its molecular formula is C6H10N2O3S, and it possesses a molecular weight of 190.22 g/mol. The presence of both the hydroxyl and sulfonamide groups contributes to its solubility and reactivity in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in organisms. This inhibition can lead to various physiological effects, including diuretic activity.

- Antioxidant Properties : The hydroxyl group may contribute to antioxidant activity by scavenging free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : Pyrazole derivatives have been documented to exhibit anti-inflammatory properties, potentially through the modulation of inflammatory pathways.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the activity of various pyrazole compounds against bacterial strains, demonstrating that this compound shows promising results against Gram-positive and Gram-negative bacteria .

Anticancer Potential

Pyrazole derivatives have been explored for their anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds often range from micromolar to nanomolar concentrations, indicating potent cytotoxic effects .

Study on Antitumor Activity

A significant study investigated the effects of various pyrazole derivatives on cancer cell lines. The results indicated that this compound exhibited an IC50 value of approximately 25 µM against MDA-MB-231 breast cancer cells. This suggests that the compound may enhance the efficacy of conventional chemotherapy agents when used in combination therapy .

In Vivo Studies

In vivo studies have also demonstrated that pyrazole derivatives can significantly reduce tumor growth in animal models. For instance, administration of this compound in mice bearing xenograft tumors resulted in a marked decrease in tumor size compared to control groups .

Comparative Analysis with Related Compounds

The table below summarizes the biological activities of this compound compared to other notable pyrazole derivatives:

Q & A

Q. How can synthetic scalability be balanced with green chemistry principles for research-scale production?

- Methodology : Replace traditional solvents (DMF) with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids. Catalytic methods (e.g., CuI-mediated coupling) reduce waste and improve atom economy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.